molecular formula C11H8N4 B8473632 7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine

7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine

Número de catálogo: B8473632
Peso molecular: 196.21 g/mol
Clave InChI: MMEKTKPAZMEMFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine is a fused heterocyclic compound of significant interest in medicinal chemistry research. The triazolopyrimidine scaffold is recognized for its versatile biological activities and is considered a key structure in the development of novel therapeutic agents . Specifically, derivatives of this chemical class have been investigated for their potential in the treatment and prevention of neurological and psychiatric conditions . The compound's core structure is a planar heterocyclic system, a feature confirmed by X-ray crystallographic studies on closely related analogues, which can influence its intermolecular interactions and binding properties in biological systems . Researchers value this scaffold for its potential as a bio-isostere for purines, allowing it to interact with various enzyme binding sites, such as those in kinases . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Propiedades

Fórmula molecular

C11H8N4

Peso molecular

196.21 g/mol

Nombre IUPAC

7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-6-7-15-8-12-14-11(15)13-10/h1-8H

Clave InChI

MMEKTKPAZMEMFE-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C2=NC3=NN=CN3C=C2

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The biological and chemical properties of triazolopyrimidines are highly dependent on substituent type and position. Key analogs include:

Compound Name Substituents Key Structural Differences
7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine Phenyl at C7 Enhanced lipophilicity and π-stacking
5-Phenyl-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine Oxo at C7, phenyl at C5 Polar oxo group influences hydrogen bonding
7-Chloro-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Chloro at C7, phenyl at C5 Electron-withdrawing Cl affects reactivity
5,7-Dimethyl-1,2,4-triazolo[4,3-a]pyrimidine Methyl at C5 and C7 Increased steric hindrance, reduced polarity

Key Observations :

  • 7-Phenyl vs. 7-Oxo : The phenyl group enhances hydrophobic interactions in biological systems, while the oxo group (e.g., in 5-phenyl-7-oxo derivatives) facilitates hydrogen bonding, critical for metalloenzyme inhibition .
  • 7-Phenyl vs. 7-Chloro : Chlorine’s electron-withdrawing nature increases electrophilicity, making 7-chloro derivatives more reactive in nucleophilic substitutions compared to the phenyl-substituted analog .

Comparative Efficiency :

  • 7-Phenyl synthesis requires milder conditions compared to the harsh POCl₃-mediated chlorination for 7-chloro analogs .
Physicochemical Properties
  • Spectroscopic Differences :

    • NMR Shifts : The 7-phenyl group causes downfield shifts in H-6 (δH ~8.5–9.0 ppm) due to anisotropic effects, whereas 7-oxo derivatives show distinct carbonyl signals (δC ~167–170 ppm) .
    • IR Spectroscopy : 7-Oxo compounds exhibit strong C=O stretches (~1680 cm⁻¹), absent in 7-phenyl analogs .
  • Coordination Chemistry: 7-Phenyl derivatives form stable metal complexes via the triazole N-atoms, while 5,7-dimethyl analogs produce mononuclear complexes due to steric hindrance .

Q & A

Q. What are the primary synthetic routes for 7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine?

The synthesis typically follows two routes:

  • Route 1 : Acidic ring closure of 2-hydrazinopyrimidine derivatives or oxidation of 2-pyrimidylhydrazones (method A/B in Table 23). For example, condensation of hydrazine with pyrimidine precursors under acidic conditions yields the triazolopyrimidine core .
  • Route 2 : Reaction of 3-amino-1,2,4-triazole with 1,3-difunctional reagents (e.g., β-diketones or α,β-unsaturated carbonyl compounds). This method achieves high yields (70–90%) as summarized in Table 24 .

Q. How can NMR spectroscopy confirm the structure of this compound derivatives?

Key NMR features include:

  • Disappearance of azomethine (C=N) proton signals from precursors, confirming cyclization.
  • A singlet at δH 6.40–6.74 ppm corresponding to H-3 of the triazole moiety, with a correlated carbon signal at δC 67.6–72.1 ppm.
  • Distinct acetoxy group signals (δH ~2.0–2.3 ppm) in derivatives with alditolyl substituents .

Q. What biological activities are associated with triazolopyrimidine derivatives?

  • Anticancer : Derivatives inhibit tumor-associated metalloenzymes (e.g., VEGFR) and induce apoptosis via G1 cell-cycle arrest .
  • Antibacterial : Bis-triazolopyrimidines show MIC values of 10 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Advanced Research Questions

Q. How does the Dimroth rearrangement affect regiochemistry in triazolopyrimidine derivatives?

Under acidic or photolytic conditions, kinetically controlled regioisomers (e.g., 5-methyl-7-oxo derivatives) undergo Dimroth rearrangement to thermodynamically stable isomers (e.g., 7-methyl-5-oxo derivatives). This is confirmed by NMR tracking of proton shifts and X-ray crystallography .

Q. What challenges arise in determining regioselectivity during substitution reactions?

  • Positional preference : Chlorosulfonation occurs preferentially at C-6 in triazolo[4,3-a]pyrimidines due to electronic and steric factors .
  • Catalytic influence : Iodine-catalyzed oxidative coupling (e.g., with TBHP) achieves 74% yield for C-3 functionalization, while other catalysts (NIS, TBAI) show trace or lower efficiency (Table 1 in ).

Q. How do crystallographic techniques resolve structural ambiguities?

  • X-ray diffraction : The triazolopyrimidine core is planar (r.m.s. deviation = 0.048 Å), with phenyl substituents forming dihedral angles of 15.09° (coplanar) or 71.80° (twisted).
  • Hydrogen bonding : C–H⋯N interactions (2.60–2.85 Å) and π–π stacking (3.70 Å centroid distance) stabilize crystal packing .

Q. What computational tools refine structural models of triazolopyrimidines?

  • SHELXL : Optimizes bond lengths and angles using least-squares refinement. Suitable for high-resolution or twinned macromolecular data .
  • SIR97 : Direct methods for solving crystal structures, validated via R-factor convergence (e.g., R = 0.042 in ).

Q. How to address contradictions in pharmacological data across studies?

  • Validation steps :
    • Compare MIC values under standardized conditions (e.g., broth microdilution vs. agar diffusion).
    • Use dose-response assays to confirm apoptosis induction (e.g., IC50 vs. cell-cycle arrest thresholds) .
  • Structural analogs : Test derivatives with modified substituents (e.g., 4-fluorophenyl vs. nitro groups) to isolate activity contributors .

Methodological Tables

Q. Table 1. Key Synthetic Methods for Triazolopyrimidine Derivatives

MethodStarting MaterialConditionsYield (%)Reference
Acidic cyclization2-HydrazinopyrimidineHCl/EtOH, reflux, 6–8 h65–80
Oxidative coupling3-Amino-1,2,4-triazoleI₂/TBHP, 1,4-dioxane, 12 h74
Dimroth rearrangement5-Methyl-7-oxo derivativeAcOH, light, 24 h85–90

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTargetActivity (IC50/MIC)MechanismReference
3,9-Di-(4-F-Phenyl)S. aureusMIC = 10 µg/mLCell wall disruption
VEGFR inhibitorHUVEC cellsIC50 = 2.4 nMAnti-angiogenic

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.